molecular formula C21H17BrFN3O3 B11662821 N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B11662821
M. Wt: 458.3 g/mol
InChI Key: FXMJYNQDGYAGLT-BRJLIKDPSA-N
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Description

N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety

Properties

Molecular Formula

C21H17BrFN3O3

Molecular Weight

458.3 g/mol

IUPAC Name

N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H17BrFN3O3/c1-28-19-10-16(12-25-26-21(27)15-6-8-24-9-7-15)18(22)11-20(19)29-13-14-2-4-17(23)5-3-14/h2-12H,13H2,1H3,(H,26,27)/b25-12+

InChI Key

FXMJYNQDGYAGLT-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a substituted benzaldehyde and a pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction can be catalyzed by acids such as glacial acetic acid to enhance the yield and reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxy groups and the pyridine ring makes it a versatile compound for various applications.

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